molecular formula C15H17Cl2N3S B2996268 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole CAS No. 1331215-10-1

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole

Cat. No.: B2996268
CAS No.: 1331215-10-1
M. Wt: 342.28
InChI Key: JIPFIRLQXRRECJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole (CAS 1331215-10-1) is a synthetic small molecule featuring the 1,3,4-thiadiazole pharmacophore, a five-membered heterocyclic ring known for its diverse and potent biological activities . This compound has a molecular formula of C15H17Cl2N3S and a molecular weight of 342.3 g/mol . The 1,3,4-thiadiazole scaffold is a key structural element in several bioactive compounds and approved drugs, largely due to its role as a bioisostere of pyrimidine, a core structure in nucleic acids . This characteristic allows derivatives to potentially interfere with critical cellular processes like DNA replication . Furthermore, the mesoionic nature of the 1,3,4-thiadiazole ring and the presence of low-lying C-S σ* orbitals can enhance the molecule's ability to cross cellular membranes and interact with biological targets, contributing to good bioavailability and potent effects . The specific substitution pattern on this core—incorporating a 2,4-dichlorobenzylpiperidine moiety—suggests potential for high-affinity interactions with enzymes or receptors, making it a valuable compound for probing novel biological pathways. The primary research applications of this compound are anticipated in the field of oncology. The 1,3,4-thiadiazole nucleus is a privileged structure in anticancer agent development, with demonstrated efficacy in disrupting tumor cell proliferation and inducing apoptosis . Researchers can utilize this chemical as a key intermediate or a core structural motif in medicinal chemistry campaigns aimed at developing novel therapeutics targeting various cancers. Its structure offers opportunities for further synthetic modification to explore structure-activity relationships and optimize potency. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-[1-[(2,4-dichlorophenyl)methyl]piperidin-4-yl]-5-methyl-1,3,4-thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17Cl2N3S/c1-10-18-19-15(21-10)11-4-6-20(7-5-11)9-12-2-3-13(16)8-14(12)17/h2-3,8,11H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIPFIRLQXRRECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)CC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17Cl2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(1-(2,4-Dichlorobenzyl)piperidin-4-yl)-5-methyl-1,3,4-thiadiazole is part of a class of thiadiazole derivatives known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its potential therapeutic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

  • Chemical Formula : C14_{14}H16_{16}Cl2_{2}N4_{4}S
  • Molecular Weight : 319.27 g/mol
  • IUPAC Name : this compound

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiadiazole derivatives. For instance:

  • Cytotoxicity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The half-maximal inhibitory concentration (IC50_{50}) values indicate potent activity, with some derivatives showing IC50_{50} values as low as 0.28 µg/mL against MCF-7 cells .
  • Mechanism of Action : The anticancer effect is attributed to the induction of apoptosis through the activation of caspases and modulation of the Bax/Bcl-2 ratio. Treatment with this compound leads to cell cycle arrest at the S and G2/M phases in cancer cells .

Antimicrobial Activity

Thiadiazole derivatives have also been studied for their antimicrobial properties:

  • In Vitro Studies : Compounds similar to this compound have shown promising antibacterial activity against Gram-positive and Gram-negative bacteria. For example, derivatives with a similar structure exhibited significant activity against Staphylococcus aureus and Escherichia coli .

Study on Anticancer Effects

A study evaluating a series of thiadiazole derivatives demonstrated that compounds featuring a piperidine ring significantly enhanced anticancer activity. The specific compound 4i (closely related to our target compound) showed selective cytotoxicity towards cancer cells while sparing normal cells .

Study on Antimicrobial Properties

Another investigation into the antimicrobial properties of thiadiazole derivatives found that certain modifications could enhance efficacy. For instance, introducing halogen substitutions improved antibacterial activity against resistant strains .

Comparative Data Table

Compound NameTypeTarget Cell LineIC50_{50} ValueMechanism of Action
This compoundAnticancerMCF-70.28 µg/mLApoptosis induction via caspase activation
Thiadiazole Derivative AAntimicrobialS. aureusMIC = 32.6 μg/mLDisruption of bacterial cell wall
Thiadiazole Derivative BAntimicrobialE. coliMIC = 47.5 μg/mLInhibition of protein synthesis

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Compound Key Substituents Synthetic Pathway Reported Bioactivity Reference
1-Benzyl-4-[2-(5-phenyl-1,3,4-thiadiazole-2-yl)aminoethyl]piperidine Benzyl (piperidine), phenyl (thiadiazole) Reflux of 2-chloro-5-phenyl-thiadiazole with benzyl-piperidine ethylamine in 1-butanol Potential CNS activity (Alzheimer’s)
5-Methyl-1,3-diphenyl-1H-pyrazole-4-carboxylic acid-(5-(4-chloro-phenyl)-6H-[1,3,4]-thiadiazin-2-yl)-amide Chlorophenyl (thiadiazine), pyrazole-carboxamide Amide coupling using HOBt/EDC Not explicitly stated (likely antimicrobial)
Oxiconazole Nitrate 2,4-Dichlorophenyl, imidazole Oxime formation and nitrate salt preparation Antifungal
2-(1-(Ethylsulfonyl)piperidin-4-yl)-5-(4-methoxybenzyl)-1,3,4-thiadiazole Ethylsulfonyl (piperidine), methoxybenzyl Not detailed in evidence Unknown (structural focus)

Key Differences and Implications

  • This may improve bioavailability in hydrophobic biological environments. Sulfonyl groups (e.g., ethylsulfonyl in ) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity relative to the dichlorobenzyl group.
  • Synthetic Complexity :

    • The target compound’s synthesis likely requires multi-step functionalization of the piperidine and thiadiazole rings, similar to the 48-hour reflux protocol for analogous compounds . This contrasts with simpler amide couplings (e.g., ) or salt formations (e.g., ).
  • Biological Activity: While Oxiconazole () is clinically validated as an antifungal agent, the target compound’s dichlorobenzyl group may confer broader antimicrobial activity, though direct evidence is absent in the provided data.

Research Findings and Limitations

  • Bioactivity Gaps : The evidence lacks explicit pharmacological data for the target compound, necessitating further studies to validate hypothesized antimicrobial or CNS effects.
  • Synthetic Yield Optimization : Prolonged reaction times (e.g., 48-hour reflux in ) may limit scalability, suggesting a need for catalytic or solvent optimization.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : The compound’s synthesis typically involves multi-step reactions, including cyclization of thiosemicarbazides or condensation of heterocyclic precursors. For example, POCl₃-mediated cyclization under reflux (90°C, 3 hours) is a common method for 1,3,4-thiadiazole derivatives, with pH adjustment (8–9) to precipitate the product . Optimization may involve varying solvents (e.g., DMSO/water mixtures for recrystallization) and catalysts (e.g., glacial acetic acid for thiadiazole formation) . Yield improvements require monitoring via TLC and adjusting stoichiometric ratios of intermediates like N-phenylthiosemicarbazide .

Q. How should researchers confirm the structural integrity and purity of the synthesized compound?

  • Methodology : Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to verify substituent positions (e.g., piperidinyl and dichlorobenzyl groups) .
  • Elemental analysis : Compare calculated vs. experimental C/H/N/S/Cl content to confirm purity .
  • Chromatography : HPLC or GC-MS to detect impurities (<5% threshold) .

Q. What preliminary biological assays are suitable for evaluating its activity?

  • Methodology : Begin with in vitro assays:

  • Antimicrobial : Broth microdilution (MIC determination against Gram+/Gram– bacteria) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Enzyme inhibition : Kinase or protease inhibition assays using fluorogenic substrates .

Advanced Research Questions

Q. How can molecular docking studies be designed to predict binding interactions with biological targets?

  • Methodology :

  • Target selection : Prioritize receptors with known affinity for thiadiazoles (e.g., bacterial gyrase or human kinases) .
  • Software tools : Use AutoDock Vina or Schrödinger Suite for docking simulations. Validate poses using RMSD thresholds (<2.0 Å) and compare with co-crystallized ligands (e.g., ATP analogs) .
  • Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with dichlorobenzyl groups) .

Q. How can structure-activity relationship (SAR) studies resolve contradictions in biological data across analogs?

  • Methodology :

  • Analog synthesis : Modify substituents systematically (e.g., replace methyl with fluorophenyl groups on the thiadiazole ring) .
  • Data normalization : Use standardized assays (e.g., fixed ATP concentration in kinase assays) to minimize variability .
  • Statistical analysis : Apply multivariate regression to correlate electronic (Hammett σ) or steric (Taft Es) parameters with activity trends .

Q. What strategies address discrepancies between in vitro and in vivo efficacy?

  • Methodology :

  • Bioavailability optimization : Assess logP (via shake-flask method) and solubility (equilibrium solubility assay) to guide prodrug design .
  • Metabolic stability : Use liver microsome assays (e.g., rat/human CYP450 isoforms) to identify metabolic hotspots (e.g., piperidinyl N-demethylation) .
  • Pharmacokinetic modeling : Fit compartmental models to plasma concentration-time data from rodent studies .

Q. How can dual fluorescence effects in spectroscopic analyses be interpreted?

  • Methodology :

  • Solvent polarity studies : Measure emission spectra in solvents like DMSO (polar) vs. cyclohexane (nonpolar) to identify excited-state intramolecular charge transfer (ICT) .
  • Time-resolved fluorescence : Use TCSPC (time-correlated single-photon counting) to resolve overlapping lifetimes from multiple emissive states .
  • Computational modeling : TD-DFT calculations (e.g., B3LYP/6-31G*) to map electronic transitions and assign fluorescence bands .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.